molecular formula C13H18N2O2 B2370181 N-[(2-methoxypyridin-4-yl)methyl]cyclopentanecarboxamide CAS No. 1061668-04-9

N-[(2-methoxypyridin-4-yl)methyl]cyclopentanecarboxamide

Cat. No.: B2370181
CAS No.: 1061668-04-9
M. Wt: 234.299
InChI Key: HYUWRFUTDKPJRT-UHFFFAOYSA-N
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Description

N-[(2-methoxypyridin-4-yl)methyl]cyclopentanecarboxamide is a chemical compound with the molecular formula C13H18N2O2 It is characterized by the presence of a methoxypyridine ring attached to a cyclopentanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methoxypyridin-4-yl)methyl]cyclopentanecarboxamide typically involves the reaction of 2-methoxypyridine-4-carboxaldehyde with cyclopentanecarboxylic acid in the presence of a suitable coupling agent. The reaction is often carried out under mild conditions to ensure high yield and purity of the product. Common reagents used in this synthesis include N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental impact. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methoxypyridin-4-yl)methyl]cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the carboxamide moiety can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride

Properties

IUPAC Name

N-[(2-methoxypyridin-4-yl)methyl]cyclopentanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-17-12-8-10(6-7-14-12)9-15-13(16)11-4-2-3-5-11/h6-8,11H,2-5,9H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYUWRFUTDKPJRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)CNC(=O)C2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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